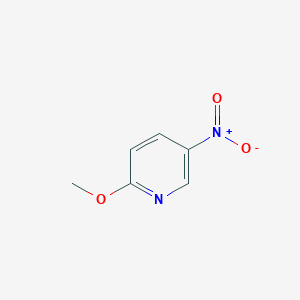

2-Methoxy-5-nitropyridine

概要

説明

2-Methoxy-5-nitropyridine is a heterocyclic organic compound with the molecular formula C6H6N2O3. It is characterized by a pyridine ring substituted with a methoxy group at the 2-position and a nitro group at the 5-position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

準備方法

Nitration of 2-Methoxypyridine

Direct Nitration with Mixed Acid Systems

The most straightforward route involves nitrating 2-methoxypyridine using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The electrophilic aromatic substitution occurs preferentially at the 5-position due to the electron-donating methoxy group at position 2. Typical conditions involve maintaining temperatures between 50–60°C to minimize over-nitration . A molar ratio of 1:1.2 (2-methoxypyridine:HNO₃) in excess H₂SO₄ achieves 85% yield, with purity >98% after recrystallization from ethanol .

Reaction Optimization

Lower temperatures (<50°C) reduce byproducts like 3-nitro isomers but prolong reaction times. Conversely, temperatures >70°C risk decomposition, evidenced by HPLC impurity peaks at 2.3–2.8 minutes . Stirring rate (≥500 rpm) ensures homogeneous mixing, critical for consistent regioselectivity.

Chlorination-Methoxylation Cascade

Synthesis via 2-Chloro-5-nitropyridine Intermediate

This two-step approach begins with chlorination of 2-hydroxy-5-nitropyridine using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) as a catalyst. The reaction proceeds at reflux (105–110°C) for 3–4 hours, yielding 2-chloro-5-nitropyridine in 81–83% yield . Subsequent methoxylation substitutes the chloride with sodium methoxide (NaOMe) in methanol under reflux (65°C), achieving 96.5% conversion .

Catalytic Efficiency

DMF (0.2–0.4 mol%) accelerates chlorination by coordinating to POCl₃, enhancing electrophilicity. Excess NaOMe (1.2 equivalents) ensures complete substitution, while residual chloride (<0.1%) is removed via aqueous washes .

Diazotization-Methoxylation Route

One-Pot Diazotization of 2-Amino-5-nitropyridine

A patent-pending method diazotizes 2-amino-5-nitropyridine using sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C, generating a diazonium salt that hydrolyzes to 2-hydroxy-5-nitropyridine . Immediate methoxylation with NaOMe in methanol bypasses isolation, yielding 2-methoxy-5-nitropyridine in 87% overall yield .

Acid Concentration Effects

Maintaining HCl concentration >15% prevents premature diazonium decomposition. Post-hydrolysis, pH adjustment to 10–11 with ammonia precipitates the product, avoiding column chromatography .

Industrial-Scale Production

Continuous-Flow Nitration

Large-scale reactors (≥1,000 L) employ jacketed vessels with automated temperature control (±1°C). Nitration exotherms are managed via incremental HNO₃ addition over 6–8 hours, achieving 90% yield at 55°C . Distillation under reduced pressure (50 mbar) recovers >95% H₂SO₄ for reuse.

Catalytic Hydrogenation for Byproduct Reduction

Post-synthesis, 10% Pd/C catalyzes hydrogenation of nitroso byproducts at 60°C under 0.01 MPa H₂, reducing impurities from 2.1% to <0.3% . Catalyst reuse for ≥5 cycles maintains efficiency, cutting costs by 40% .

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Direct Nitration | 85 | 98.5 | Minimal steps | Over-nitration at >70°C |

| Chlorination-Methoxylation | 96.5 | 98.8 | High regioselectivity | POCl₃ handling hazards |

| Diazotization-Methoxylation | 87 | 97.9 | One-pot efficiency | Requires precise pH control |

化学反応の分析

Types of Reactions: 2-Methoxy-5-nitropyridine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Reduction: 2-Methoxy-5-aminopyridine.

Substitution: Various substituted pyridines depending on the nucleophile used.

科学的研究の応用

2-Methoxy-5-nitropyridine is utilized in several scientific research applications:

Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: Its derivatives are explored for their pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: It is used in the production of dyes, agrochemicals, and other specialty chemicals.

作用機序

The mechanism of action of 2-Methoxy-5-nitropyridine and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, as a potential protein tyrosine kinase inhibitor, it may bind to the active site of the enzyme, thereby inhibiting its activity and affecting downstream signaling pathways involved in cell proliferation and survival .

類似化合物との比較

- 2-Hydroxy-5-nitropyridine

- 2-Chloro-5-nitropyridine

- 2-Methoxypyridine

- 2-Nitropyridine

Comparison: 2-Methoxy-5-nitropyridine is unique due to the presence of both a methoxy and a nitro group on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Compared to 2-Hydroxy-5-nitropyridine, the methoxy group in this compound makes it less polar and potentially more lipophilic, affecting its solubility and interaction with biological membranes .

生物活性

2-Methoxy-5-nitropyridine (CAS Number: 5446-92-4) is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. The presence of both methoxy and nitro groups on the pyridine ring significantly influences its chemical reactivity and biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

Target of Action

this compound is primarily recognized for its role as a potential protein tyrosine kinase inhibitor . Protein tyrosine kinases are crucial enzymes involved in various cellular processes, including growth, differentiation, and metabolism. By inhibiting these kinases, this compound may disrupt signal transduction pathways critical for tumor progression and other diseases.

Mode of Action

The compound likely interacts with the ATP-binding site of protein tyrosine kinases, preventing the phosphorylation of tyrosine residues on target proteins. This inhibition can lead to altered cellular signaling and metabolic processes, which are essential for maintaining normal cell function and growth.

Biochemical Pathways

The biochemical pathways affected by this compound include:

- Cell Growth and Differentiation : Inhibition of protein tyrosine kinases can lead to reduced cell proliferation and altered differentiation processes.

- Metabolism : The compound may influence metabolic pathways by modulating the activity of enzymes involved in energy production and biosynthesis.

- Cell Migration : By affecting signaling pathways related to cytoskeletal dynamics, this compound could impact cell motility, which is crucial in cancer metastasis.

Cellular Effects

Studies have shown that this compound affects various cell types by modulating cell signaling pathways and gene expression. For instance, it has been demonstrated to alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling events.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary with dosage in animal models. At low doses, minimal effects are observed; however, higher doses result in significant inhibition of protein tyrosine kinases and associated cellular processes. This dose-dependent response highlights the importance of careful dosage consideration in therapeutic applications.

Temporal Effects

The stability of this compound under laboratory conditions is relatively high; however, prolonged exposure can lead to gradual degradation, impacting its biological activity over time.

Case Studies

| Study | Findings |

|---|---|

| Study on Protein Kinase Inhibition | Demonstrated that this compound effectively inhibits specific protein tyrosine kinases involved in cancer pathways. |

| Metabolic Pathway Analysis | Identified key metabolic enzymes affected by the compound, suggesting potential therapeutic targets for drug development. |

| Dosage Response Study | Showed significant differences in cellular response at varying concentrations, emphasizing the need for optimized dosing strategies. |

特性

IUPAC Name |

2-methoxy-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-11-6-3-2-5(4-7-6)8(9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPLOZFIOAEYMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80202868 | |

| Record name | 2-Methoxy-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5446-92-4 | |

| Record name | 6-Methoxy-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5446-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-5-nitropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005446924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5446-92-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxy-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。